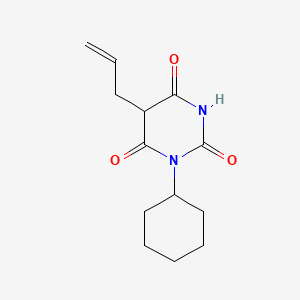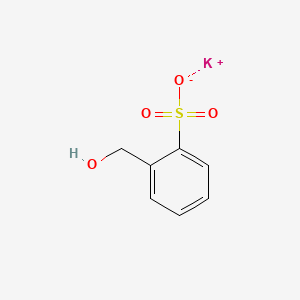
Propyl Fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl fumarate is an organic compound that belongs to the class of fumaric acid esters. It is a derivative of fumaric acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl fumarate can be synthesized through the esterification of fumaric acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The reaction is carried out under controlled conditions to optimize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce fumaric acid and propanol.
Reduction: It can be reduced to form succinic acid derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Fumaric acid and propanol.
Reduction: Succinic acid derivatives.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
Propyl fumarate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of propyl fumarate involves its interaction with cellular pathways and molecular targets. It is known to modulate oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant response elements, reducing oxidative damage and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, known for its use in treating multiple sclerosis and psoriasis.
Diethyl fumarate: Similar in structure but with ethyl groups instead of propyl groups.
Methyl fumarate: Contains methyl groups and is used in various chemical applications.
Uniqueness
Propyl fumarate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other fumaric acid esters. Its longer alkyl chain provides different solubility and interaction characteristics, making it suitable for specific applications in medicine and industry.
Propriétés
Numéro CAS |
925-03-1 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(E)-4-oxo-4-propoxybut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h3-4H,2,5H2,1H3,(H,8,9)/b4-3+ |
Clé InChI |
AYAUWVRAUCDBFR-ONEGZZNKSA-N |
SMILES isomérique |
CCCOC(=O)/C=C/C(=O)O |
SMILES canonique |
CCCOC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


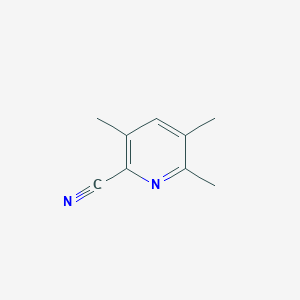
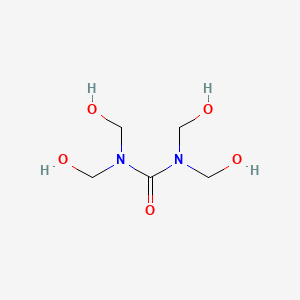

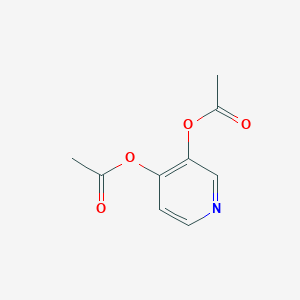

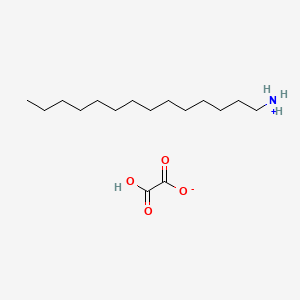
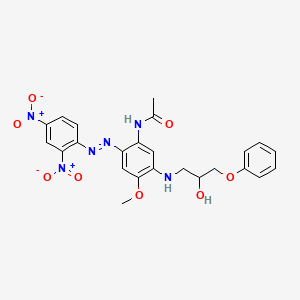
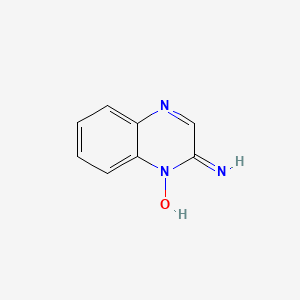
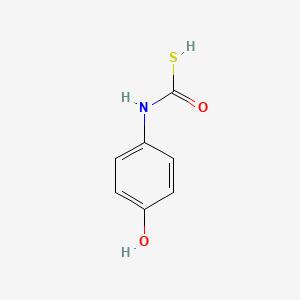

![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)
